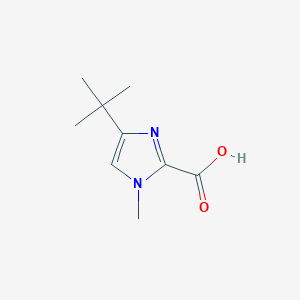
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid group attached to the imidazole ring. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-(tert-butyl)-1-methyl-1h-imidazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, which can then be further transformed into the desired imidazole derivative .
化学反应分析
Types of Reactions
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
科学研究应用
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
作用机制
The mechanism of action of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-tert-Butylbenzoic acid: Similar in having a tert-butyl group and a carboxylic acid group.
1-Methylimidazole: Shares the imidazole ring structure but lacks the tert-butyl and carboxylic acid groups.
2-Methylimidazole: Similar imidazole structure with a methyl group but without the tert-butyl and carboxylic acid groups.
Uniqueness
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is unique due to the combination of the tert-butyl group, methyl group, and carboxylic acid group on the imidazole ring. This unique structure imparts specific steric and electronic properties that influence its reactivity, stability, and biological activity .
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-tert-butyl-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-5-11(4)7(10-6)8(12)13/h5H,1-4H3,(H,12,13) |
InChI 键 |
XZVJHEBCFLBJIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CN(C(=N1)C(=O)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
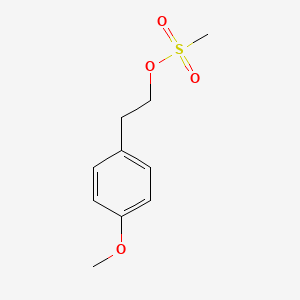
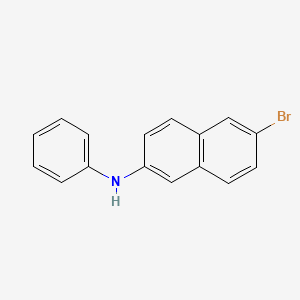
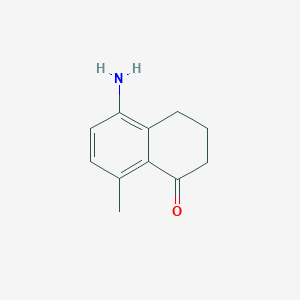
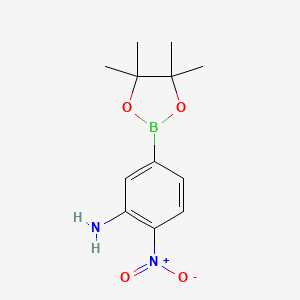
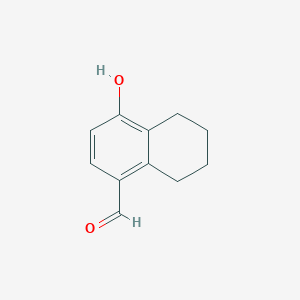
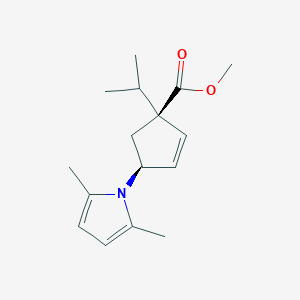
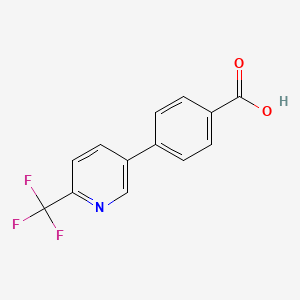
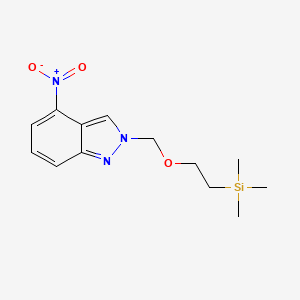
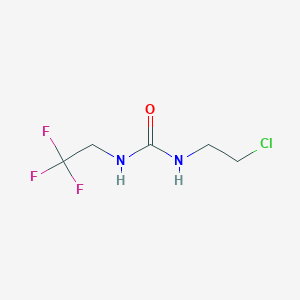
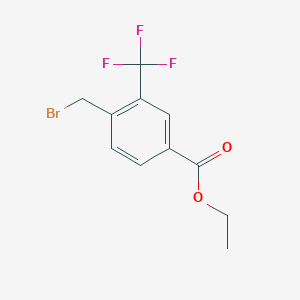
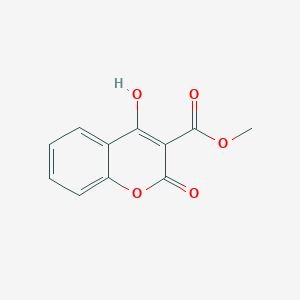
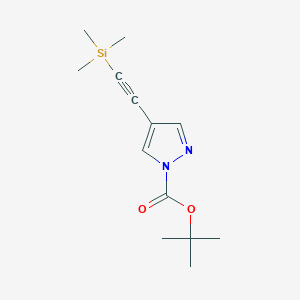
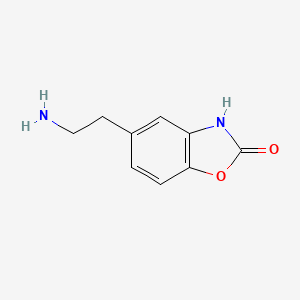
![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)
